molecular formula C21H32N3O5P B123064 Disopyramide phosphate CAS No. 22059-60-5

Disopyramide phosphate

Número de catálogo B123064
Número CAS: 22059-60-5
Peso molecular: 437.5 g/mol
Clave InChI: CGDDQFMPGMYYQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Disopyramide phosphate is an antiarrhythmic drug available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate . It is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine .


Synthesis Analysis

Disopyramide was selected from more than 500 compounds synthesized for the research program of new antiarrhythmic agents . Its chemical structures resemble the synthetic muscarinic antagonist, lachesine, which explains its anticholinergic property .


Molecular Structure Analysis

The structural formula of disopyramide phosphate is C21H29N3O∙H3PO4 . Crystal structure analysis of pure disopyramide revealed closely associated disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .


Chemical Reactions Analysis

Disopyramide phosphate slows the impulse conduction through the AV node and prolongs the duration of the action potential of normal cardiac cells in atrial and ventricular tissues .


Physical And Chemical Properties Analysis

Disopyramide phosphate is freely soluble in water, and the free base (pKa 10.4) has an aqueous solubility of 1 mg/mL . The chloroform: water partition coefficient of the base is 3.1 at pH 7.2 .

Aplicaciones Científicas De Investigación

Antiarrhythmic Efficacy

Disopyramide phosphate is used in intravenous therapy for its antiarrhythmic efficacy . It has been administered to patients with arrhythmia episodes, including both supraventricular and ventricular . The drug has shown effectiveness against supraventricular arrhythmia and particularly against ventricular arrhythmia with minimal toxicity .

Treatment of Atrial Flutter

In patients with atrial flutter, disopyramide phosphate has been found to convert the rhythm to sinus in 38% of cases .

Treatment of Atrial Fibrillation

Disopyramide phosphate has been used to treat atrial fibrillation, with a conversion rate to sinus rhythm of 20% .

Treatment of Paroxysmal Atrial Tachycardia

The drug has also been used in the treatment of paroxysmal atrial tachycardia, achieving a conversion rate to sinus rhythm of 33% .

Treatment of Ventricular Tachycardia

Disopyramide phosphate has shown effectiveness in treating sustained ventricular tachycardia, with a conversion rate to sinus rhythm of 50% . It has also been effective in suppressing nonsustained ventricular tachycardia in 75% of patients .

Treatment of Ventricular Premature Contractions

The drug has been used to treat frequent ventricular premature contractions, achieving a suppression rate of greater than 50% .

Crystal Structure Analysis

The crystal structure of disopyramide phosphate has been studied for its potential applications in improving the physicochemical properties of active pharmaceutical ingredients . The crystallization of disopyramide phosphate from cyclohexane yields lower melting form crystals .

Formation of Salt with Phthalic Acid

Disopyramide phosphate can form a salt with phthalic acid, which has potential applications in pharmaceuticals . The salt is formed by the transfer of an acidic proton from one of the carboxylic acid groups of phthalic acid to the tertiary amino group of disopyramide phosphate .

Safety And Hazards

Disopyramide should be used with caution due to its side effects. The safe ranges for therapeutic disopyramide concentrations are from 2 to 5 mg/mL . When concentration exceeds 9mg/mL, signs and symptoms of disopyramide toxicities will ensue .

Direcciones Futuras

Despite rarely used now for heart rhythm abnormalities because of the availability of newer drugs that provided better efficacy and favorable side effect profiles, disopyramide is still the drug of choice for vagally mediated atrial fibrillation such as sleep-induced or atrial fibrillation in athlete groups . It is also a third-line antiarrhythmic agent for a patient with coronary artery disease . In a patient with atrial fibrillation and hypertrophic obstructive cardiomyopathy (HOCM), disopyramide is the selected agent other than amiodarone because it can decrease the left ventricular outflow tract (LVOT) gradient .

Propiedades

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDQFMPGMYYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3737-09-5 (Parent)
Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30944685
Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Disopyramide phosphate

CAS RN

22059-60-5
Record name Disopyramide phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISOPYRAMIDE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISOPYRAMIDE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disopyramide phosphate
Reactant of Route 2
Disopyramide phosphate
Reactant of Route 3
Disopyramide phosphate
Reactant of Route 4
Disopyramide phosphate
Reactant of Route 5
Disopyramide phosphate
Reactant of Route 6
Disopyramide phosphate

Citations

For This Compound
1,920
Citations
MM Kirk, MR Gold - Cardiac Electrophysiology Review, 2000 - search.proquest.com
Disopyramide is an antiarrhythmic agent whichhas been available in the US for more than 20 years. Although approved only for the treatmentof ventricular arrhythmias, the drug is …
Number of citations: 1 search.proquest.com
B Befeler, A Castellanos Jr, DE Wells… - The American journal of …, 1975 - Elsevier
The electrophysiologic effects of the antiarrhythmic agent disopyramide phosphate given intravenously were studied in 10 patients with cardiac disease. Studies included …
Number of citations: 111 www.sciencedirect.com
LA Vismara, DT Mason… - Clinical Pharmacology & …, 1974 - Wiley Online Library
The efficacy of disopyramide phosphate (DP), a new oral antiarrhythmic agent, was evaluated by serial ten hour, portable electrocardiographic monitoring during placebo (P) and DP …
Number of citations: 109 ascpt.onlinelibrary.wiley.com
JL Bauman, J Gallastegui, B Strasberg, S Swiryn… - American Heart …, 1986 - Elsevier
In this study, the safety and efficacy of long-term therapy with disopyramide phosphate were evaluated in 40 patients with documented, recurrent, symptomatic tachyarrhythmias. Twenty-…
Number of citations: 26 www.sciencedirect.com
R Di Bianco, JS Gottdiener, SN Singh… - Angiology, 1987 - search.ebscohost.com
… hepatic ischemia induced by disopyramide phosphate. Yale J Biol Med 53: 361-366. 1980. … Mathur P: Cardiovascular effects of a new antiarrhythmic agent—disopyramide phosphate. …
Number of citations: 13 search.ebscohost.com
A Wickman, P Finnegan - Analytical profiles of drug substances, 1984 - Elsevier
Publisher Summary Disopyramide phosphate is an odorless white or slightly off-white free flowing powder. In proton magnetic resonance (PMR) spectrum of disopyramide phosphate, …
Number of citations: 4 www.sciencedirect.com
PP Mathur - American Heart Journal, 1972 - Elsevier
… for clinical trial,t disopyramide phosphate (SC-… by disopyramide phosphate than by quinidine. End-diastolic muscle segment length increased 5 per cent with disopyramide phosphate at …
Number of citations: 72 www.sciencedirect.com
DA Deano, D Wu, RK Mautner, RK Sherman… - Chest, 1977 - Elsevier
… that disopyramide phosphate is more … disopyramide phosphate produced fewer electrocardiographic abnormalities compared to quinidine. In the present study, disopyramide …
Number of citations: 74 www.sciencedirect.com
I Strathman, EN Schubert, A Cohen… - Drug intelligence & …, 1983 - journals.sagepub.com
Postmarketing drug surveillance revealed the occurrence of hypoglycemia associated with the use of disopyramide phosphate (Norpace) for the control of ventricular arrhythmias. The …
Number of citations: 29 journals.sagepub.com
CR Kumana, VS Rambihar, K Willis… - British Journal of …, 1982 - ncbi.nlm.nih.gov
… disopyramide phosphate under such circumstances. … 200 mg oral dose of disopyramide phosphate (ie a loading dose … receiving any given dosage of disopyramide phosphate (large or …
Number of citations: 26 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.